molecular formula C14H12BrFO2 B5692909 [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol

[5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol

Cat. No.: B5692909
M. Wt: 311.15 g/mol
InChI Key: NHNPZWRAVIWBAW-UHFFFAOYSA-N
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Description

[5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol typically involves several stepsThe final step involves the reduction of the intermediate compound to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of halogenated phenols on biological systems. Its interactions with enzymes and receptors are of particular interest, providing insights into the mechanisms of action of similar compounds .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The methoxy group also plays a role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenol
  • 5-Bromo-2-methoxyphenol
  • 3-Fluoro-4-methoxyphenol

Uniqueness

Compared to similar compounds, [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol stands out due to its unique combination of bromine, fluorine, and methoxy groups. This combination enhances its reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .

Properties

IUPAC Name

[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNPZWRAVIWBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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